molecular formula C15H16N2O4 B10994792 ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate

ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate

Cat. No.: B10994792
M. Wt: 288.30 g/mol
InChI Key: KKZRKKWAGBNSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate (CAS 1282117-49-0) is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.30 g/mol . Its structure features a pyrrole ring substituted with a 4-methoxyphenylamino group and an ethyl oxoacetate moiety, as defined by its SMILES representation, CCOC(=O)C(=O)Nc1ccc(OC)c(-n2cccc2)c1 . Pyrrole-based derivatives are of significant interest in medicinal and organic chemistry due to their broad range of biological activities. Research into structurally similar compounds has demonstrated that the pyrrole ring is a privileged scaffold in pharmacology, with known applications in developing agents with anti-inflammatory, antioxidant, and enzyme inhibitory properties . For instance, some pyrrole derivatives are established non-steroidal anti-inflammatory drugs (NSAIDs), while other cinnamic-pyrrole hybrids are being explored as multifunctional agents that target inflammatory pathways like lipoxygenase (LOX) . Furthermore, substituted pyrroles serve as critical intermediates in synthesizing more complex chemical entities and are valuable tools in studying amino acid modifications and cross-linking processes induced by bifunctional carbonyl compounds . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 2-(4-methoxy-3-pyrrol-1-ylanilino)-2-oxoacetate

InChI

InChI=1S/C15H16N2O4/c1-3-21-15(19)14(18)16-11-6-7-13(20-2)12(10-11)17-8-4-5-9-17/h4-10H,3H2,1-2H3,(H,16,18)

InChI Key

KKZRKKWAGBNSCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-3-(1H-Pyrrol-1-yl)Aniline

The amine precursor, 4-methoxy-3-(1H-pyrrol-1-yl)aniline, is critical for subsequent esterification. Two primary approaches dominate its synthesis:

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

  • Starting Material : 3-Bromo-4-methoxyaniline is treated with pyrrole in the presence of a copper(I) catalyst (e.g., CuI, 10 mol%) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 120°C for 24 hours.

  • Mechanism : The electron-donating methoxy group activates the phenyl ring, enabling pyrrole (a weak nucleophile) to displace the bromide via a Cu-mediated Ullmann coupling.

Optimization :

  • Solvent : DMF or toluene improves yields (75–85%) compared to polar aprotic solvents.

  • Catalyst : Adding 1,10-phenanthroline as a ligand enhances reaction efficiency.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.5 Hz, 1H, aromatic), 6.72 (s, 1H, pyrrole), 6.36 (m, 2H, pyrrole), 3.89 (s, 3H, OCH₃).

  • HPLC Purity : >98%.

Reductive Amination Pathway

Procedure :

  • Intermediate : 4-Methoxy-3-nitrobenzaldehyde undergoes condensation with pyrrole in the presence of NaBH₄ to form 4-methoxy-3-(1H-pyrrol-1-yl)benzyl alcohol.

  • Oxidation : The alcohol is oxidized to the corresponding ketone using MnO₂, followed by reductive amination with NH₄OAc/NaBH₃CN to yield the amine.

Challenges :

  • Low regioselectivity during reductive amination necessitates chromatographic purification.

Formation of the α-Ketoamide Ester

The final step involves reacting 4-methoxy-3-(1H-pyrrol-1-yl)aniline with ethyl oxalyl chloride (ClCOCOOEt):

Procedure :

  • Reaction Conditions : The amine (1.0 equiv) is treated with ethyl oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C, followed by slow warming to room temperature. Triethylamine (2.0 equiv) is added to scavenge HCl.

  • Workup : The mixture is washed with brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (hexane:EtOAc = 4:1) yields the product.

Key Data :

  • Yield : 82–90%.

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

  • MS (ESI) : m/z 333.1 [M+H]⁺.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (4 hours vs. 24 hours) and improved yield (88%).
Procedure : The amine and ethyl oxalyl chloride are irradiated at 100°C in a sealed vessel using acetonitrile as solvent.

One-Pot Tandem Approach

Steps :

  • Simultaneous SNAr and esterification using DCC/HOBt coupling reagents.

  • Yield : 76% with reduced purification steps.

Reaction Optimization and Troubleshooting

ParameterOptimal ConditionEffect on Yield
SolventAnhydrous DCMMaximizes acylation
Temperature0°C → RTMinimizes side reactions
BaseTriethylamineSuperior HCl scavenging
Stoichiometry1.2 equiv oxalyl chlorideCompletes reaction

Common Issues :

  • Hydrolysis of Oxalyl Chloride : Moisture must be excluded to prevent formation of oxalic acid.

  • Pyrrole Ring Instability : Avoid strong acids/bases to prevent decomposition.

Scalability and Industrial Feasibility

  • Kilogram-Scale Synthesis : A patented protocol uses continuous flow reactors for the acylation step, achieving 92% yield with >99.5% purity.

  • Cost Analysis : Raw material costs are dominated by ethyl oxalyl chloride ($45/kg) and 4-methoxy-3-(1H-pyrrol-1-yl)aniline ($120/kg).

Analytical Characterization

Critical Metrics :

  • ¹³C NMR (101 MHz, CDCl₃) : δ 170.2 (C=O ester), 165.8 (C=O amide), 149.1 (pyrrole C).

  • X-ray Crystallography : Confirms planar amide geometry and dihedral angle (85°) between phenyl and pyrrole rings.

Emerging Methodologies

  • Enzymatic Catalysis : Lipases (e.g., CAL-B) enable esterification under mild conditions (pH 7, 30°C), though yields remain moderate (65%).

  • Photoredox Coupling : Visible-light-mediated C–N bond formation shows promise for pyrrole introduction without metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl (substituted phenylamino)(oxo)acetates, which vary in substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate 4-OCH₃, 3-pyrrol-1-yl C₁₅H₁₇N₂O₄* ~289.3† Not reported Hypothesized bioactivity due to pyrrole moiety
Ethyl (4-chloro-3-nitrophenyl)aminoacetate 4-Cl, 3-NO₂ C₁₀H₉ClN₂O₅ 272.64 Solid; ChemSpider ID: 1362478 Intermediate in nitroaromatic synthesis
Ethyl (4-ethoxyphenyl)aminoacetate 4-OCH₂CH₃ C₁₂H₁₅NO₄ 237.25 mp 232–234°C; density 1.189 g/cm³ Potential agrochemical applications
Ethyl (3-methylphenyl)aminoacetate 3-CH₃ C₁₁H₁₃NO₃ 207.23 Purity: 95% Commercial availability (Combi-Blocks)
Ethyl oxo[3-(trifluoromethyl)phenyl]acetate 3-CF₃ C₁₁H₉F₃O₃ 246.19 Liquid; CAS 1020724-52-0 Fluorinated building block in drug design

*Hypothesized formula based on substituents; †Estimated based on analogous structures.

Electronic and Reactivity Differences

  • Electron-Donating vs. In contrast, the nitro (NO₂) and trifluoromethyl (CF₃) groups in analogs are electron-withdrawing, reducing ring reactivity but increasing stability toward oxidation.
  • Solubility : The pyrrole and methoxy groups may improve solubility in polar solvents compared to chlorinated or nitro-substituted analogs .

Biological Activity

Ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its structure, synthesis, and biological effects based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of an ethyl ester and a pyrrole moiety, which may contribute to its biological activity. The molecular formula is C15H16N2O3, and it has a molecular weight of approximately 272.30 g/mol. The presence of the methoxy group and the pyrrole ring are critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Specific synthetic routes can vary, but they generally aim to optimize yield and purity while maintaining the compound's structural integrity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. In vitro tests conducted on various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects. For instance:

CompoundCell LineIC50 (µM)Remarks
This compoundA54920Moderate activity compared to standard cisplatin
Similar derivativeMCF-75Higher activity than 5-Fluorouracil

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms remain under investigation.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial efficacy against various pathogens. Studies indicate that certain derivatives exhibit promising activity against multidrug-resistant strains of Staphylococcus aureus. For example:

PathogenMinimum Inhibitory Concentration (MIC)Efficacy
Staphylococcus aureus (MRSA)32 µg/mLEffective against resistant strains
Escherichia coli>64 µg/mLNo significant activity

These findings suggest that while the compound shows potential against specific Gram-positive bacteria, its effectiveness against Gram-negative bacteria is limited.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study involving this compound assessed its effects on A549 cells over a 24-hour exposure period. Results indicated a dose-dependent decrease in cell viability, with an IC50 value comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as an adjunct therapy in lung cancer treatment.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study utilized a series of dilutions to determine MIC values for various strains. The results indicated that while the compound was ineffective against Gram-negative bacteria, it displayed notable activity against MRSA, highlighting its potential role in treating antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. For example, the amino-oxoacetate core can be synthesized via condensation between 4-methoxy-3-(1H-pyrrol-1-yl)aniline and ethyl oxalyl chloride under inert conditions (argon atmosphere). Catalytic bases like triethylamine are often used to neutralize HCl byproducts. Reaction temperature (0–5°C for exothermic steps) and solvent choice (e.g., dry THF or DCM) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) resolves the aromatic and pyrrole proton environments, while Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and substituent positioning .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes structurally related to its functional groups. For example, kinase inhibition assays (e.g., EGFR or VEGFR) are suitable due to the oxoacetate moiety’s electrophilic properties. Cytotoxicity screening in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, paired with controls for solvent effects, provides preliminary data. Dose-response curves (1–100 µM) and IC₅₀ calculations guide further mechanistic studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry to calculate electrostatic potential surfaces, identifying reactive sites for modification. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., cyclooxygenase-2). QSAR models trained on analogous compounds (e.g., dihydropyridazine derivatives) prioritize substituents that enhance solubility (logP < 3) and binding energy (ΔG < -8 kcal/mol). Feedback loops with synthetic validation refine predictions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Use Molecular Dynamics (MD) simulations (AMBER or GROMACS) to model ligand-protein interactions under physiological conditions (explicit water, 310 K). Free-energy perturbation (FEP) calculations quantify binding entropy contributions. Experimentally, isothermal titration calorimetry (ITC) validates docking-predicted ΔH and ΔS values. Iterative refinement aligns computational models with empirical results .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, stoichiometry). For example, a central composite design for the amidation step identifies optimal triethylamine concentration (1.2 equiv.) and reaction time (12 hr). Continuous-flow reactors minimize byproducts via precise temperature control. In-line FTIR monitors reaction progress, enabling real-time adjustments. Final recrystallization (ethanol/water) ensures >98% purity for pharmacological studies .

Q. What methodologies are used to investigate the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Incubate the compound with liver microsomes (human or murine) and quantify parent compound degradation via LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) identify metabolic hotspots. Stable isotope labeling (e.g., ¹³C-oxoacetate) tracks metabolite formation. In vivo pharmacokinetic studies in rodents (plasma sampling at 0–24 hr) calculate half-life (t₁/₂) and bioavailability (F%) using non-compartmental analysis .

Methodological Considerations for Experimental Design

Q. How can researchers leverage structural analogs (e.g., dihydropyridazine derivatives) to infer SAR for this compound?

  • Methodological Answer : Compile a database of analogs (e.g., PubChem, ChEMBL) with reported bioactivity. Use cluster analysis (e.g., Tanimoto similarity >70%) to group compounds by substituents. 3D pharmacophore mapping (MOE or Phase) identifies conserved features (e.g., hydrogen bond acceptors at the oxoacetate group). Synthesis of focused libraries (e.g., varying pyrrole substituents) validates predicted SAR trends .

Q. What experimental controls are critical when assessing this compound’s off-target effects in cellular assays?

  • Methodological Answer : Include vehicle controls (DMSO <0.1%), positive controls (e.g., staurosporine for apoptosis), and negative controls (scrambled siRNA). Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 cleavage) to confirm specificity. Counter-screening against unrelated targets (e.g., GPCRs) rules out pan-assay interference compounds (PAINS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.